molecular formula C17H34O2 B12760189 4-Tetradecylpropionate CAS No. 959101-11-2

4-Tetradecylpropionate

Cat. No.: B12760189
CAS No.: 959101-11-2
M. Wt: 270.5 g/mol
InChI Key: HXNUAWKUANNTSO-UHFFFAOYSA-N
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Description

4-Tetradecylpropionate is an organic compound with the molecular formula C17H34O2 . It is a carboxylic ester, specifically a propanoate ester of tetradecanol. This compound is characterized by its long alkyl chain, which imparts unique physical and chemical properties. It is used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tetradecylpropionate can be synthesized through the esterification of tetradecanol with propanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a fixed-bed reactor where tetradecanol and propanoic acid are fed continuously, and the ester is collected as the product. The reaction conditions are optimized to achieve high yield and purity of the ester.

Chemical Reactions Analysis

Types of Reactions

4-Tetradecylpropionate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to tetradecanol and propanoic acid in the presence of a strong acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: Tetradecanol and propanoic acid.

    Reduction: Tetradecanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

4-Tetradecylpropionate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological membranes.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 4-tetradecylpropionate involves its interaction with biological membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with proteins, potentially altering their structure and function. The ester group can undergo hydrolysis, releasing tetradecanol and propanoic acid, which may have their own biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tetradecyl acetate: Similar in structure but with an acetate ester group instead of a propanoate.

    Tetradecyl butyrate: Similar in structure but with a butyrate ester group.

    Tetradecyl palmitate: Similar in structure but with a palmitate ester group.

Uniqueness

4-Tetradecylpropionate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its propanoate ester group makes it more reactive in certain chemical reactions compared to other esters. Additionally, its long alkyl chain provides unique amphiphilic properties, making it useful in various applications.

Properties

CAS No.

959101-11-2

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

IUPAC Name

tetradecan-4-yl propanoate

InChI

InChI=1S/C17H34O2/c1-4-7-8-9-10-11-12-13-15-16(14-5-2)19-17(18)6-3/h16H,4-15H2,1-3H3

InChI Key

HXNUAWKUANNTSO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCC)OC(=O)CC

Origin of Product

United States

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